Tfax 488, tfp

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

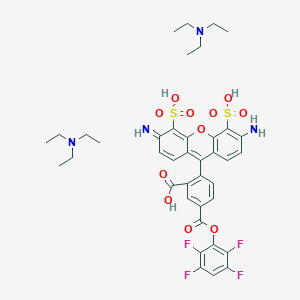

Tfax 488, tfp is an amine reactive green fluorescent dye . It is insensitive to pH in the range 4 - 10 and forms bright and photostable conjugates with proteins and antibodies . It is less susceptible to spontaneous hydrolysis during conjugation reactions compared to SE or NHS dyes .

Chemical Reactions Analysis

This compound is less susceptible to spontaneous hydrolysis during conjugation reactions compared to SE or NHS dyes . It forms bright and photostable conjugates with proteins and antibodies .Physical and Chemical Properties Analysis

This compound is soluble in DMSO . It has an excitation maximum of 495 nm and an emission maximum of 515 nm. Its extinction coefficient is 73,000 M-1cm-1 and its quantum yield is 0.92 .Aplicaciones Científicas De Investigación

Catalytic C–F Activation

Tfax 488 and Tfp (3,3,3-trifluoropropene) are utilized in catalytic processes involving cationic group IV metallocenes. This catalysis leads to the cleavage of sp3 C–F bonds in Tfp, forming products like difluoroallyl aromates (DFAArs). Such reactions are critical in the chemical industry for producing various fluorinated compounds (Lanzinger et al., 2015).

Agricultural Productivity and Climate Change

Although not directly related to Tfax 488 and Tfp, studies have shown that climate change significantly affects global agricultural total factor productivity (TFP). Anthropogenic climate change has notably reduced global agricultural TFP, impacting food production and sustainability (Ortiz-Bobea et al., 2021).

Thin Film Packaging for MEMS

Thin Film Packaging (TFP) technology is essential in the microelectromechanical systems (MEMS) industry for protecting devices against degradation during manufacturing processes. This technology demonstrates the importance of advanced material science in safeguarding delicate electronic components (Charlotte et al., 2010).

Environmental and Health Impact of TFAs

Biochemical Analysis Techniques

Tfax 488 and Tfp might be used in biochemical analysis, such as frequency analysis of fibrillation (FAF) and time‐frequency analysis (TFA), for studying electrical remodeling in medical conditions like atrial fibrillation (Bollmann et al., 2003).

Impact of Global Environmental Regulations

The use of Tfax 488 and Tfp-like compounds, such as trifluoroacetic acid (TFA), in industries has environmental implications, as observed in studies on Arctic ice cores. This research shows the increased environmental burden of persistent and potentially toxic short-chain perfluoroalkylcarboxylic acids due to global regulation (Pickard et al., 2020).

Type IV Fimbria Gene Cluster Research

In microbiology, research on Type IV pili (Tfp) of gram-negative species, like Actinobacillus pleuropneumoniae, is significant. This research explores Tfp gene regulation in response to environmental conditions, crucial for understanding bacterial pathogenesis and developing treatments (Boekema et al., 2004).

Pharmacological Applications

TFP, as a drug component, has been studied for its potential role in combating antibiotic-resistant bacteria. This highlights the importance of chemical compounds like TFP in developing new therapeutic strategies against resistant pathogens (Andersson et al., 2016).

Educational Research

Research on the application of scientific methods in education, particularly in teaching practices, is vital. This research can indirectly inform the usage of scientific concepts like TFP in educational settings (Bajić et al., 2021).

Climate Change and Agricultural Productivity

Furthering the understanding of climate change's impact on agricultural productivity, studies on global agricultural total factor productivity (TFP) reveal the adverse effects of anthropogenic climate change on farming and food security (Ortiz-Bobea et al., 2020).

Mecanismo De Acción

Target of Action

Tfax 488, TFP is a green fluorescent dye that primarily targets proteins or antibodies, such as goat anti-mouse IgG and streptavidin . These proteins play crucial roles in various biological processes, including immune response and biotin-avidin interactions.

Mode of Action

this compound interacts with its targets by forming exceptionally bright, photostable conjugates . This interaction is facilitated by the dye’s amine-reactive properties . The resulting conjugates are stable and resistant to pH changes within a broad range (pH 4-10) .

Pharmacokinetics

Its photostability suggests that it remains stable and active for a prolonged period .

Result of Action

The primary result of this compound’s action is the formation of bright, photostable conjugates with proteins or antibodies . These conjugates can be used in various research applications, including fluorescence microscopy and flow cytometry, to study the distribution and behavior of the target proteins or antibodies.

Action Environment

this compound exhibits pH-insensitivity over a very broad range (pH 4-10), suggesting that it can function effectively in various environmental conditions . .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Tfax 488, TFP interacts with proteins or antibodies such as goat anti-mouse IgG and streptavidin . These interactions result in exceptionally bright and photostable conjugates . The nature of these interactions is primarily due to the amine-reactive property of this compound .

Cellular Effects

The effects of this compound on cells are primarily observed through its interactions with proteins or antibodies . The bright and photostable conjugates it forms can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through its binding interactions with biomolecules . It forms stable dye-protein conjugates, which can lead to changes in gene expression .

Temporal Effects in Laboratory Settings

This compound is known for its stability and is less susceptible to spontaneous hydrolysis during conjugation reactions compared to SE or NHS dyes . It also displays greater stability compared to NHS and SE versions, typically lasting several hours .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages

Metabolic Pathways

Given its interactions with proteins and antibodies, it may influence metabolic flux or metabolite levels .

Transport and Distribution

Given its interactions with proteins and antibodies, it may interact with transporters or binding proteins .

Subcellular Localization

Given its interactions with proteins and antibodies, it may be directed to specific compartments or organelles .

Propiedades

IUPAC Name |

2-(3-amino-6-imino-4,5-disulfoxanthen-9-yl)-5-(2,3,5,6-tetrafluorophenoxy)carbonylbenzoic acid;N,N-diethylethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H14F4N2O11S2.2C6H15N/c28-14-8-15(29)20(31)23(19(14)30)44-27(36)9-1-2-10(13(7-9)26(34)35)18-11-3-5-16(32)24(45(37,38)39)21(11)43-22-12(18)4-6-17(33)25(22)46(40,41)42;2*1-4-7(5-2)6-3/h1-8,32H,33H2,(H,34,35)(H,37,38,39)(H,40,41,42);2*4-6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLDXHCOMIZOUGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC.CCN(CC)CC.C1=CC(=C(C=C1C(=O)OC2=C(C(=CC(=C2F)F)F)F)C(=O)O)C3=C4C=CC(=N)C(=C4OC5=C3C=CC(=C5S(=O)(=O)O)N)S(=O)(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H44F4N4O11S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

884.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]ethanone](/img/structure/B2810801.png)

![(1R,3R)-3-[(2-Methylpropan-2-yl)oxy]spiro[3.3]heptan-1-ol](/img/structure/B2810805.png)

![N-[4-[(E)-2-tert-butylsulfonyl-2-cyanoethenyl]phenyl]acetamide](/img/structure/B2810806.png)

![(1-Methyltriazol-4-yl)-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2810807.png)

![3-(3,5-Dimethylphenyl)-2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2810813.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2810815.png)

![2-Cyclopropyl-2-[(4-methyl-1,2,3-thiadiazol-5-yl)formamido]propanoic acid](/img/structure/B2810818.png)